molecular formula C19H26N4O4S B2636125 tert-butyl 3-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate CAS No. 1904021-81-3

tert-butyl 3-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate

Cat. No. B2636125
CAS RN: 1904021-81-3
M. Wt: 406.5
InChI Key: IYHKQOQZCRJPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H26N4O4S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 3-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 3-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The piperazine ring in this compound serves as a versatile building block for designing novel drugs. Its conformational flexibility and polar nitrogen atoms enhance interactions with macromolecules. Researchers can explore modifications around this scaffold to develop potential drug candidates .

Antibacterial and Antifungal Activities

Both derivatives of this compound—tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1) and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2)—have been studied for their antibacterial and antifungal properties. They exhibit moderate activity against several microorganisms . Further investigations could lead to more potent antimicrobial agents.

Organic Synthesis

The tert-butyl group and the piperazine ring allow for facile modifications and functionalization. Researchers can use these derivatives as intermediates in the synthesis of amides, sulphonamides, Mannich bases, Schiff’s bases, and other organic compounds . Their ease of modification makes them valuable tools in synthetic chemistry.

Biological Activity Screening

Exploring the biological effects of these compounds beyond antibacterial and antifungal activities is essential. Researchers can investigate their potential as anticancer, antiparasitic, antihistamine, and antidepressant agents. The diverse biological activities associated with piperazine-containing compounds make them intriguing targets for further study .

Crystallography and Structural Analysis

The single crystal X-ray diffraction analysis of these compounds provides insights into their molecular structures. Researchers can study their conformations, intermolecular interactions, and crystal packing. Such information aids in understanding their behavior and guiding further modifications .

Synthetic Strategies for Drug Development

Due to the piperazine ring’s favorable properties, incorporating it into drug molecules remains an important strategy in drug discovery. Researchers can explore how these derivatives interact with biological targets and optimize their pharmacological profiles .

properties

IUPAC Name

tert-butyl 3-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethylcarbamoyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4S/c1-19(2,3)27-18(26)22-8-4-5-13(11-22)16(24)20-7-9-23-12-21-14-6-10-28-15(14)17(23)25/h6,10,12-13H,4-5,7-9,11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHKQOQZCRJPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate

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